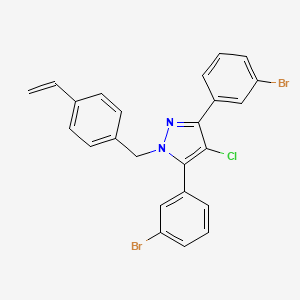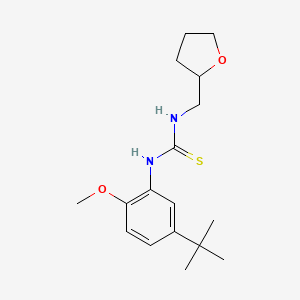
3,5-bis(3-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and vinylbenzyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of bromine, chlorine, and vinylbenzyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1H-PYRAZOLE: Similar structure but lacks the vinylbenzyl group.
3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOLE: Similar structure with a methylbenzyl group instead of a vinylbenzyl group.
Uniqueness
The presence of the vinylbenzyl group in 3,5-BIS(3-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE provides unique chemical properties, such as increased reactivity and potential for polymerization, which distinguishes it from similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H17Br2ClN2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(4-ethenylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H17Br2ClN2/c1-2-16-9-11-17(12-10-16)15-29-24(19-6-4-8-21(26)14-19)22(27)23(28-29)18-5-3-7-20(25)13-18/h2-14H,1,15H2 |
InChI Key |
UFRPLOIBQIXGGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B10925197.png)
![2-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B10925219.png)
![3-(furan-2-yl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10925226.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10925232.png)
![(2-{(E)-[2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B10925244.png)
![2,3-dimethoxy-6-[(E)-(2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B10925247.png)
![6-(furan-2-yl)-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925250.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide](/img/structure/B10925255.png)
![6-cyclopropyl-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925257.png)


![[4-(4-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10925272.png)
![Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10925280.png)
